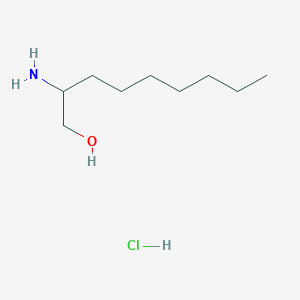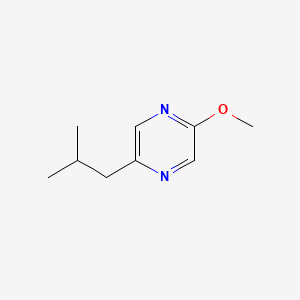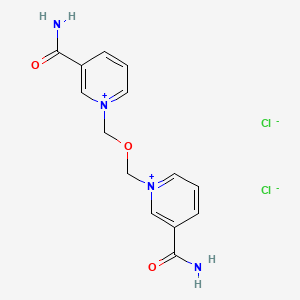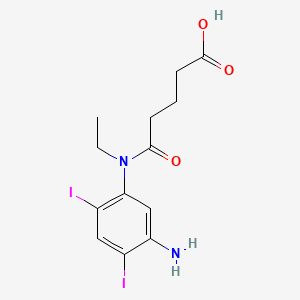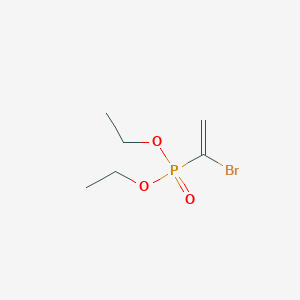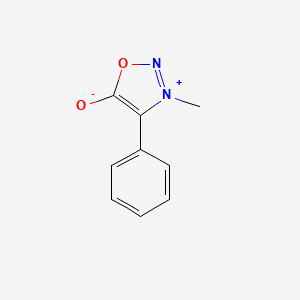
3-Methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted oxime with a methyl-substituted epoxide in the presence of a strong acid can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol for several hours.
Industrial Production Methods
Industrial production of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions can be facilitated by using reagents such as halogens, alkylating agents, and nucleophiles. The reaction conditions vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of functionalized derivatives with different chemical and physical properties.
科学的研究の応用
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties. It may be incorporated into polymers, coatings, or other materials to enhance their performance.
作用機序
The mechanism of action of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one: shares structural similarities with other heterocyclic compounds such as oxazoles, thiazoles, and azepines. These compounds also contain nitrogen and oxygen atoms in their ring structures and exhibit similar chemical properties.
Uniqueness
- The uniqueness of 3-methyl-4-phenyl-1-oxa-2-aza-3-azoniacyclopent-3-en-5-one lies in its specific ring structure and substitution pattern. The presence of both a phenyl group and a methyl group in the ring system imparts distinct chemical and physical properties that differentiate it from other heterocycles. Additionally, the compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable molecule for scientific research and industrial use.
特性
CAS番号 |
35431-71-1 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
3-methyl-4-phenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(9(12)13-10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
VRJLMYJFAGRJGJ-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=NOC(=C1C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



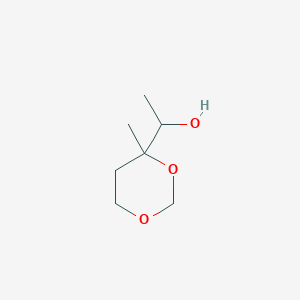

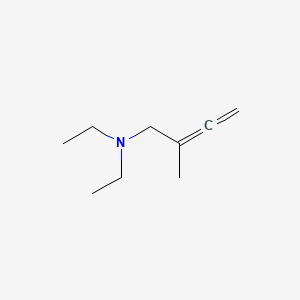

![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
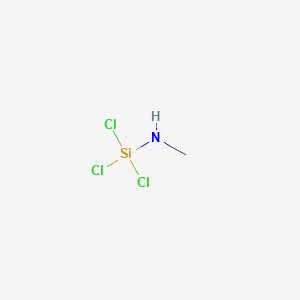
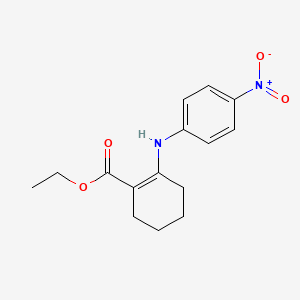
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
